molecular formula C25H23FN4O5 B2749087 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251705-92-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2749087
CAS No.: 1251705-92-6
M. Wt: 478.48
InChI Key: KASJXIFPCQQTRK-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a fluorophenyl group, and an oxadiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-33-20-10-5-16(14-21(20)34-2)11-12-27-22(31)15-30-13-3-4-19(25(30)32)24-28-23(29-35-24)17-6-8-18(26)9-7-17/h3-10,13-14H,11-12,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASJXIFPCQQTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the fluorophenyl group: This step may involve a substitution reaction where a fluorophenyl group is introduced to the oxadiazole ring.

    Incorporation of the dimethoxyphenyl group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final assembly: The final step involves the formation of the acetamide linkage, connecting all the fragments together.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide shows promising anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown significant growth inhibition rates. For example, compounds with similar structures have exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types such as OVCAR-8 and MDA-MB-231 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may possess significant antibacterial activity, potentially making it a candidate for further development in treating bacterial infections .

Anti-inflammatory Effects

Preliminary findings indicate that derivatives of this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Potential Applications

Given its diverse pharmacological activities, this compound has potential applications in several areas:

Application AreaDescription
Pharmaceuticals Development of anticancer agents and antibiotics.
Agriculture Potential use in developing antimicrobial agents for crop protection.
Material Science Exploration as a component in UV absorbing materials due to its chemical stability.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfere with cellular processes: Affecting cell growth, division, or apoptosis.

    Alter signaling pathways: Influencing pathways involved in inflammation, immune response, or metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features multiple functional groups, including a dimethoxyphenyl moiety and a 1,2,4-oxadiazole ring. Its structure can be represented as follows:

\text{N 2 3 4 dimethoxyphenyl ethyl 2 3 3 4 fluorophenyl 1 2 4 oxadiazol 5 yl 2 oxo 1 2 dihydropyridin 1 yl}acetamide}

Anticancer Properties

Recent studies have indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown IC50 values ranging from 0.12 to 15.63 µM against various cancer cell lines such as MCF-7 and A549 . The introduction of electron-withdrawing groups (EWGs) on the phenyl ring has been associated with enhanced biological activity .

Table 1: Anticancer Activity of Related Compounds

Compound TypeCell LineIC50 (µM)Mechanism of Action
Oxadiazole DerivativesMCF-70.12Induction of apoptosis via p53 activation
Oxadiazole DerivativesA54915.63Inhibition of cell cycle progression
Tamoxifen AnaloguesMCF-710.38Estrogen receptor modulation

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is suggested that similar compounds can enhance brain plasticity and improve sensorimotor functions following ischemic events in vivo . The selectivity for sigma receptors (σ1) observed in related compounds indicates potential for treating neurodegenerative diseases.

Table 2: Neuroprotective Activity

CompoundModelEffect
SA 4503 (similar compound)Experimental StrokeEnhanced recovery of motor function

Antimicrobial Activity

While specific data on the antimicrobial properties of this compound is limited, derivatives containing oxadiazole have shown promising antibacterial and antifungal activities against various pathogens .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Modulation : The selective agonism at σ1 receptors may play a crucial role in its neuroprotective effects.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through upregulation of p53 and caspase activation.
  • Cell Cycle Arrest : Evidence suggests that derivatives can halt cell cycle progression in cancerous cells.

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

  • Study on Oxadiazole Derivatives : A study demonstrated that a series of oxadiazole derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like Tamoxifen .

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